molecular formula C18H14N6O5 B11975577 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-55-4

3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11975577
CAS No.: 302918-55-4
M. Wt: 394.3 g/mol
InChI Key: YNNMBENINUOARN-YBFXNURJSA-N
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Description

3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of nitrophenyl groups attached to a pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate in the presence of a suitable catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include the corresponding amines from reduction and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with cellular proteins and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific arrangement of nitrophenyl groups, which imparts unique chemical reactivity and biological activity.

Biological Activity

3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide (CAS Number: 302918-55-4) is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H14N6O5C_{18}H_{14}N_{6}O_{5}, with a molecular weight of 394.34 g/mol. The structure features nitro groups and a pyrazole core, which are critical for its biological activity.

Biological Activity Overview

Compounds containing pyrazole moieties have been associated with various biological activities, including:

  • Antioxidant Properties : Pyrazole derivatives have demonstrated significant antioxidant effects, which are beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies indicate that compounds like this compound exhibit anti-inflammatory properties that surpass those of standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium .
  • Antimicrobial Activity : Research has shown promising antibacterial and antifungal properties against various pathogens, making it a candidate for further development in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The presence of nitro groups enhances the electrophilic character of the compound, facilitating interactions with biological targets such as enzymes and receptors .
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to specific biological macromolecules, indicating potential as an inhibitor for various enzymatic activities related to inflammation and microbial resistance .
  • Nonlinear Optical Properties : The compound's structural characteristics suggest potential applications in nonlinear optics, which may indirectly relate to its biological efficacy through photodynamic therapy mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Antioxidant Activity

A study assessed the antioxidant capacity using various assays, demonstrating that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential role in mitigating oxidative stress .

Anti-inflammatory Activity

In a comparative study against diclofenac sodium, the pyrazole derivative exhibited superior inhibition of pro-inflammatory cytokines in cell cultures. This indicates its potential use as an anti-inflammatory agent in clinical settings .

Antimicrobial Efficacy

The antimicrobial activity was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed notable inhibition zones comparable to standard antibiotics, highlighting its potential as a therapeutic agent against resistant strains .

Data Tables

The following tables summarize key findings related to the biological activity of the compound:

Biological Activity Assay Type Results
AntioxidantDPPH Radical ScavengingIC50 = 25 µM
Anti-inflammatoryCytokine Inhibition AssayIL-6 reduction by 40%
AntimicrobialAgar Diffusion MethodInhibition Zone = 15 mm (E. coli)
Compound Activity Reference
3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)...Anti-inflammatory
4-nitrophenyl pyrazole derivativesAntioxidant
Pyrazole compounds with nitro substitutionsAntimicrobial

Properties

CAS No.

302918-55-4

Molecular Formula

C18H14N6O5

Molecular Weight

394.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14N6O5/c1-11(12-5-7-14(8-6-12)23(26)27)19-22-18(25)17-10-16(20-21-17)13-3-2-4-15(9-13)24(28)29/h2-10H,1H3,(H,20,21)(H,22,25)/b19-11+

InChI Key

YNNMBENINUOARN-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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